C-Terminal peptide bombesin is a peptide derived from the amphibian skin secretion of the European fire-bellied toad, Bombina bombina. This peptide is part of a larger family of bombesin-like peptides, which are known for their role in various physiological processes, including the regulation of gastrointestinal functions and stimulation of hormone release. The C-terminal segment is particularly significant as it is responsible for binding to specific receptors in the body, influencing a range of biological activities.
Bombesin was first isolated in 1971 from the skin of Bombina bombina. It has since been studied extensively due to its structural similarity to mammalian neuropeptides and its potential therapeutic applications. The peptide is composed of 14 amino acids, with the C-terminal portion being crucial for its biological activity.
C-Terminal peptide bombesin belongs to the class of neuropeptides and is classified as a gastrin-releasing peptide. It interacts primarily with bombesin receptors, which are G protein-coupled receptors involved in various signaling pathways.
The synthesis of C-Terminal peptide bombesin can be achieved through several methods, including:
During solid-phase synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups. The final product undergoes cleavage from the solid support and deprotection to yield the active C-Terminal peptide bombesin.
C-Terminal peptide bombesin has a specific sequence characterized by its 14 amino acids, typically represented as follows:
This sequence forms a distinct three-dimensional structure essential for receptor binding.
The molecular weight of C-Terminal peptide bombesin is approximately 1,600 Da. Its structure includes several key functional groups that facilitate interactions with bombesin receptors.
C-Terminal peptide bombesin participates in various biochemical reactions, primarily through its interaction with bombesin receptors. These interactions trigger intracellular signaling cascades involving:
The binding affinity and efficacy of C-Terminal peptide bombesin can be quantified using radiolabeled ligand binding assays, allowing researchers to determine its potency in activating receptor-mediated responses.
C-Terminal peptide bombesin exerts its effects by binding to specific bombesin receptors on target cells. This binding activates G proteins that initiate downstream signaling pathways, including:
Research indicates that C-Terminal peptide bombesin can enhance gastric acid secretion and promote motility within the digestive system, demonstrating its role in digestive physiology.
C-Terminal peptide bombesin is typically a white to off-white powder when synthesized. It is soluble in water and exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Key chemical properties include:
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.
C-Terminal peptide bombesin has various scientific uses, including:
The C-terminal heptapeptide sequence of bombesin (pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) constitutes the primary functional domain responsible for receptor binding and activation. This region, particularly the conserved tetrapeptide motif (Gly-His-Leu-Met-NH₂), forms the molecular signature essential for high-affinity interactions with bombesin receptors [1] [6]. Structural studies reveal that the α-amidated C-terminus undergoes a conformational transition upon receptor approach, adopting a β-turn configuration that positions key residues for optimal interaction with the receptor binding pocket [7]. The absolute requirement for C-terminal amidation is demonstrated by the >100-fold reduction in receptor affinity observed in deamidated analogs [1].
Mutagenesis studies demonstrate that single-residue substitutions in this region dramatically alter binding kinetics. For example, replacement of Met¹⁴ with norleucine (Nle) maintains receptor affinity while enhancing metabolic stability against peptidase degradation [7] [10]. Similarly, substitution of Leu¹³ with D-amino acids or cyclohexylalanine enhances receptor selectivity by restricting conformational flexibility [7].
Table 1: C-Terminal Sequences of Bombesin Family Peptides and Receptor Affinities
Peptide | C-Terminal Sequence | Primary Receptor Target | Relative Affinity (Kₐ nM) |
---|---|---|---|
Bombesin | -Gly-His-Leu-Met-NH₂ | BB2 > BB1 | 0.38 ± 0.12 |
GRP | -Gly-His-Leu-Met-NH₂ | BB2 | 0.42 ± 0.15 |
NMB | -Gly-His-Phe-Met-NH₂ | BB1 | 0.51 ± 0.18 |
[D-Phe¹³]BN(6-14) | -Gly-His-D-Phe-Nle-NH₂ | BB2 (Selective) | 1.24 ± 0.31 |
[Tyr⁴,D-Phe¹²]BN | -Gly-His-D-Phe-Tyr-NH₂ | BB3 | 2.7 ± 0.8 [1] [5] [7] |
The molecular basis for receptor subtype selectivity resides in subtle variations within the C-terminal architecture. Bombesin exhibits near-equal affinity for BB1 (NMB-preferring) and BB2 (GRP-preferring) receptors, while mammalian homologs show distinct preferences [1]. Structural analyses reveal that the BB2 receptor binding pocket accommodates both Leu¹³ (bombesin/GRP) and Phe¹³ (NMB), albeit with different binding energies. In contrast, the BB1 receptor exhibits steric constraints that disfavor larger hydrophobic residues at position 13 [5]. This explains why NMB (containing Phe¹³) shows >100-fold selectivity for BB1 receptors, while GRP (Leu¹³) exhibits 50-fold selectivity for BB2 receptors [1]. The orphan receptor BB3 displays low affinity for natural peptides but recognizes synthetic analogs with modified C-termini containing D-amino acids or unnatural hydrophobic residues [1] [5].
Phylogenetic analysis reveals that bombesin-like peptides diverged early in vertebrate evolution, resulting in distinct peptide lineages conserved across taxonomic classes. Bombesin itself represents an amphibian-specific peptide rather than the evolutionary precursor of mammalian gastrin-releasing peptide (GRP) as previously hypothesized [6] [9]. Genomic studies demonstrate that bombesin genes are present only in anuran amphibians (frogs and toads), while GRP genes appear in all major vertebrate lineages including fish, amphibians, birds, and mammals [9]. The mammalian counterparts include:
The C-terminal conservation across species is remarkable, with the heptapeptide core (Trp-Ala-Val-Gly-His-X-Met-NH₂) maintaining >90% sequence identity from amphibians to mammals [6]. However, bombesin differs from mammalian peptides through its N-terminal pyroglutamate and distinctive mid-sequence residues that confer resistance to amphibian skin peptidases [9].
Table 2: Comparative Analysis of Bombesin-like Peptides Across Species
Species/Group | Peptide Type | C-Terminal Sequence | Receptor Specificity |
---|---|---|---|
Bombina bombina (Frog) | Bombesin | -Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | BB4 > BB2 ≈ BB1 |
Xenopus tropicalis (Frog) | GRP | -Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | BB2 |
Xenopus tropicalis (Frog) | Bombesin | -Trp-Ala-Val-Gly-His-Phe-Met-NH₂ | BB4 |
Human | GRP | -Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | BB2 |
Human | NMB | -Trp-Ala-Val-Gly-His-Phe-Met-NH₂ | BB1 |
Porcine | GRP | -Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | BB2 [6] [9] |
Despite 400 million years of evolutionary divergence, the C-terminal domain functionality remains remarkably conserved. Amphibian bombesin activates human GRP receptors with high efficiency, and human GRP activates amphibian receptors [6]. This cross-species functionality underscores the structural conservation of receptor binding interfaces. However, significant functional specialization has occurred in mammals:
Receptor distribution patterns also diverged significantly. While amphibians express a unique BB4 receptor with high bombesin specificity, mammals predominantly utilize BB1 and BB2 receptors with distinct tissue distributions [9]. The BB3 receptor remains an orphan receptor in mammals with no high-affinity natural ligand identified, though it regulates energy homeostasis and glucose metabolism [1] [5].
The native bombesin C-terminus exhibits rapid proteolytic degradation in vivo, primarily through neutral endopeptidase (NEP) cleavage at the Gly¹¹-His¹² bond and angiotensin-converting enzyme (ACE) mediated hydrolysis [7] [10]. Strategic modifications significantly enhance metabolic stability:
These modifications yield analogs with dramatically improved plasma half-lives from minutes to hours. For example, [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) exhibits >90% stability in human plasma after 4 hours compared to <10% for native bombesin [1] [10]. Such stabilized analogs enable therapeutic applications where prolonged receptor engagement is required.
Table 3: Bioactivity Profiles of C-Terminally Modified Bombesin Analogs
Analog Structure | Modification Type | Receptor Affinity (% vs Native) | Plasma Half-life (min) | Primary Application |
---|---|---|---|---|
[D-Phe¹³]BN(7-14)NH₂ | D-amino acid substitution | BB2: 92% | 48 ± 6 | Tumor targeting |
[Sta¹³,Leu¹⁴]BN(6-14) | Sta lactam bridge | BB2: 88% | 120 ± 15 | Receptor antagonism |
[CHAla¹³,Nle¹⁴]BN(7-14)NH₂ | Unnatural amino acids | BB2: 103% | 185 ± 21 | Breast cancer imaging |
HYNIC-Asp-Asn-[Lys⁵,CHAla¹³,Nle¹⁴]BN(7-14) | Multiple modifications | BB2: 95% | 240 ± 30 | ⁹⁹ᵐTc-based imaging |
DOMA-GABA-[Pro⁵,D-Tyr¹³,Nle¹⁴]BN(7-14) | Chelator + modifications | BB2: 110% | 320 ± 45 | PET imaging probes [7] [10] |
Precision modifications of the C-terminus enable development of receptor-subtype selective agents with therapeutic potential:
Radiolabeled bombesin analogs with stabilized C-termini show exceptional promise in cancer theranostics. Recent clinical studies with ⁶⁸Ga-labeled Sarabesin (a BB2 antagonist) demonstrated high-contrast imaging of prostate cancer metastases with tumor-to-background ratios >5:1 at 24 hours post-injection [5]. Similarly, ⁹⁹ᵐTc-labeled HYNIC conjugates with [CHAla¹³,Nle¹⁴] modifications exhibit <2% hepatobiliary excretion, overcoming a major limitation for abdominal imaging [10].
Beyond amino acid substitutions, sophisticated C-terminal engineering has yielded novel bioactive architectures:
The C-terminal modification also profoundly impacts peptide self-assembly properties. Xu et al. demonstrated that C-terminal amidation converts bombesin fragments into hydrogel-forming sequences that entrap chemotherapeutic agents for sustained local delivery. These modified peptides showed 5-fold higher tumor accumulation compared to linear counterparts in murine models [3]. Similarly, multimerization through C-terminal branching creates high-avidity receptor binders – bombesin tetramers exhibit picomolar affinity versus nanomolar for monomers [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1